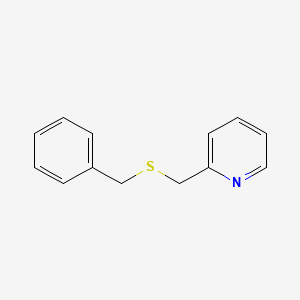

2-(Benzylthiomethyl)pyridine

Description

2-(Benzylthiomethyl)pyridine is a pyridine derivative featuring a benzylthio-methyl substituent at the 2-position of the pyridine ring. The benzylthio group (–SCH2C6H5) introduces sulfur-based electron-donating effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C13H13NS |

|---|---|

Molecular Weight |

215.32 g/mol |

IUPAC Name |

2-(benzylsulfanylmethyl)pyridine |

InChI |

InChI=1S/C13H13NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-9H,10-11H2 |

InChI Key |

KEYFQEUMJWPTMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthiomethyl)pyridine typically involves the reaction of pyridine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl chloride is attacked by the pyridine nitrogen, resulting in the formation of the benzylthiomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylthiomethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It has been studied for its antibacterial properties, showing activity against certain bacterial strains.

Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-(Benzylthiomethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ in substituent type, position, and electronic properties:

- Chloromethyl vs. Benzylthiomethyl : The chloro group in 2-(chloromethyl)pyridine enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., SN2 reactions). In contrast, the benzylthio group may participate in oxidation (e.g., sulfoxide/sulfone formation) or act as a soft nucleophile in metal coordination .

- Positional Isomerism : Substitution at the 5- or 6-positions (e.g., 5-benzyl derivatives) introduces steric effects that alter molecular packing and ligand accessibility, as seen in crystallographic studies .

Reactivity and Chemical Behavior

Functional Group Reactivity

- Benzylthio Group : The sulfur atom in this compound can oxidize to sulfoxides or sulfones under mild conditions, expanding its utility in redox-active systems. This contrasts with 2-(chloromethyl)pyridine, which is prone to hydrolysis or nucleophilic displacement .

- Amino-Imino Tautomerism: Derivatives like 2-aminopyridines exhibit tautomerism (e.g., amino ↔ imino forms), which is absent in this compound due to the lack of proton-donating groups. Such tautomerism impacts hydrogen-bonding networks and stability .

Physical and Toxicological Properties

Physicochemical Data

Pharmaceutical Relevance

- Antimicrobial Agents : Halogenated benzylpyridines (e.g., 5-benzyl-7-(2-chlorobenzylidene)...) show activity against bacterial strains, suggesting that this compound derivatives could be explored for similar applications .

- Ligand Design: The benzylthio group’s flexibility and donor capacity are advantageous in catalysis, contrasting with rigid chloromethyl analogs .

Crystallographic Insights

- Molecular Packing: Derivatives like benzoic acid–2-pyridyl hydrazine complexes () exhibit planar geometries stabilized by π-π stacking, a feature less pronounced in bulkier benzylthio analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.